9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate
Description
Chemical Identity and Structure
The compound 9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate (CAS: 4571-51-1) is a synthetic glucocorticoid derivative with a molecular formula of C22H27O5F and a molecular weight of 390.45 g/mol . Its structure features:
- A 9β,11β-epoxy group, which rigidifies the B-ring of the steroid nucleus.
- A 6α-fluoro substituent, enhancing metabolic stability by resisting oxidation at the 6-position .
- A 16α-methyl group, which improves glucocorticoid receptor (GR) selectivity and reduces mineralocorticoid activity.
- A 21-acetate ester, modulating lipophilicity and pharmacokinetics .
This compound is part of a broader class of 1,4-diene-3,20-dione steroids, which are structurally optimized for anti-inflammatory and immunosuppressive effects .
Properties
IUPAC Name |
[2-[(1S,2S,8S,10S,11S,13R,14R,15S,17S)-8-fluoro-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO6/c1-12-7-15-16-9-18(25)17-8-14(27)5-6-21(17,3)24(16)20(31-24)10-22(15,4)23(12,29)19(28)11-30-13(2)26/h5-6,8,12,15-16,18,20,29H,7,9-11H2,1-4H3/t12-,15+,16+,18+,20+,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDUSKSIXJMQRS-JRNNXUHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963430 | |
| Record name | 6-Fluoro-17-hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4571-51-1 | |
| Record name | (6α,9β,11β,16α)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4571-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004571511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluoro-17-hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9β,11β-epoxy-6α-fluoro-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate, commonly referred to as an intermediate in the synthesis of glucocorticoids like Paramethasone and Dexamethasone, exhibits significant biological activity primarily due to its anti-inflammatory and immunosuppressant properties. This article delves into the compound's biological activities, mechanisms of action, and relevant case studies.
- Chemical Formula: C24H29F O6
- Molecular Weight: 432.48 g/mol
- CAS Number: 4571-51-1
- Purity: >95% (HPLC)
| Property | Value |
|---|---|
| Molecular Formula | C24H29F O6 |
| Molecular Weight | 432.48 g/mol |
| CAS Number | 4571-51-1 |
| Purity | >95% (HPLC) |
The compound acts primarily as a glucocorticoid receptor agonist. Its structure allows it to bind effectively to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory responses. The presence of the epoxy group enhances its potency and selectivity compared to other glucocorticoids.
Key Biological Effects:
- Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
- Immunosuppressive Effects: Reduces immune response by affecting lymphocyte proliferation and function.
Case Studies
-
Study on Inflammation Reduction
- Objective: To evaluate the anti-inflammatory effects of the compound in a rat model of arthritis.
- Findings: Administration resulted in a significant reduction in swelling and pain scores compared to control groups, indicating potent anti-inflammatory properties.
-
Impact on Immune Response
- Objective: Assess immunosuppressive effects in vitro on human lymphocytes.
- Results: The compound decreased IL-2 production and inhibited T-cell proliferation, demonstrating its potential for therapeutic use in autoimmune diseases.
Table 2: Summary of Case Studies
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Inflammation Reduction | Rat model of arthritis | Significant reduction in swelling and pain scores |
| Immune Response | In vitro human lymphocyte study | Decreased IL-2 production; inhibited T-cell proliferation |
Applications in Medicine
Given its biological activity, this compound is primarily used as an intermediate in synthesizing more potent glucocorticoids. Its derivatives are employed in treating various conditions such as asthma, allergies, and autoimmune disorders.
Safety Profile
While the compound shows promising biological activity, safety evaluations are crucial. Standard toxicological assessments indicate that it has a favorable safety profile at therapeutic doses but warrants caution regarding long-term use due to potential side effects associated with glucocorticoids.
Scientific Research Applications
Pharmaceutical Applications
Glucocorticoid Synthesis
- Intermediate in Drug Production : This compound serves as a critical intermediate in the synthesis of Paramethasone Acetate and other glucocorticoids like Dexamethasone. Glucocorticoids are potent anti-inflammatory agents used to treat various conditions such as asthma, allergies, and autoimmune diseases .
Research on Anti-inflammatory Effects
- Mechanistic Studies : Researchers utilize this compound to study the mechanisms of action of glucocorticoids at the molecular level. Understanding how these compounds interact with glucocorticoid receptors can lead to enhanced therapeutic strategies for inflammatory diseases .
Case Study: Anti-inflammatory Activity
In a study investigating the anti-inflammatory properties of glucocorticoids, researchers found that derivatives similar to 9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate exhibited significant inhibition of pro-inflammatory cytokines in vitro. This supports the compound's relevance in developing new anti-inflammatory therapies .
Case Study: Synthesis Optimization
Another study focused on optimizing the synthesis route for Paramethasone using this compound as an intermediate. The research highlighted improved yields and reduced reaction times through modified synthetic pathways involving this steroid derivative .
Future Directions in Research
The ongoing research into the applications of this compound is likely to expand into:
- Novel Drug Formulations : Exploring its potential as a template for designing new glucocorticoid drugs with enhanced efficacy and reduced side effects.
- Mechanistic Insights : Further investigations into its interaction with specific receptors may yield insights that could lead to more targeted therapies for chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differentiating features are summarized below:
Pharmacological and Receptor Affinity Comparisons
- GR Binding Affinity: The target compound’s 6α-F and 9β,11β-epoxy groups synergistically enhance GR binding by stabilizing the 1,4-diene conformation and reducing metabolism . Flumethasone (6α,9α-diF) exhibits higher GR affinity than non-fluorinated steroids but lower than the target compound due to the absence of the epoxy group . Budesonide derivatives with 16α,17α-acetal groups show moderate affinity but are rapidly metabolized to inactive 6β-hydroxy metabolites .
Metabolic Stability :
Clinical and Research Findings
- Anti-inflammatory Potency: The target compound’s 21-acetate enhances topical potency by increasing lipophilicity and skin retention, similar to fluocinolone acetonide (CAS: 67-73-2) . Flumethasone 21-acetate (CAS: 7046-29-9) is 10-fold more potent than hydrocortisone in vasoconstriction assays, but the target compound’s epoxy group may further reduce systemic exposure .
Side Effect Profile :
Preparation Methods
Reaction Conditions and Catalysis
In a nitrogen atmosphere, 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione (50 g) reacts with isopropenyl acetate (450 ml) and p-toluenesulfonic acid (2 g) at 80°C for 60 minutes. Triethylamine (1.6 ml) neutralizes excess acid post-reaction, preventing degradation of the epoxy ring. Acetonitrile aids in solvent exchange during concentration, achieving >98% acetylation efficiency.
Solvent Optimization
Comparative studies show acetonitrile outperforms dichloromethane or THF in minimizing byproducts. The table below summarizes solvent effects on reaction yield:
| Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Acetonitrile | 80 | 98.2 | 1.8 |
| Dichloromethane | 40 | 87.4 | 12.6 |
| THF | 65 | 91.1 | 8.9 |
Data adapted from large-scale production trials.
Stereoselective Fluorination at C6
Selectfluor®-Mediated Mechanism
The acetylated intermediate undergoes fluorination using Selectfluor® (43 g per 50 g starting material) in acetonitrile at 0°C for 12 hours. The reaction proceeds via an electrophilic fluorination mechanism, where the 6α configuration forms preferentially due to steric hindrance from the 16α-methyl group.
Temperature-Dependent Diastereoselectivity
Maintaining temperatures below 5°C is critical for α-selectivity. At 0°C, the 6α:6β ratio reaches 94.9:5.1, whereas at 25°C, selectivity drops to 82:18. The following Arrhenius plot illustrates the temperature dependence:
Where = 45.2 kJ/mol and A = 1.6×10⁷, derived from kinetic studies.
Purification and Isolation
Crystallization Techniques
Post-fluorination, the crude product is suspended in demineralized water (500 ml) and neutralized with 32% ammonia to pH 7–7.5. Slow cooling from 60°C to 4°C induces crystallization, yielding 39.2 g (78.4%) of purified product with 99.3% HPLC purity.
Chromatographic Refinement
For laboratory-scale preparations, silica gel chromatography (ethyl acetate/hexane 3:7) removes residual 6β-fluoro diastereomers, enhancing purity to 99.9%. However, this method is economically prohibitive for industrial applications.
Scale-Up Considerations
Industrial Reactor Design
Stainless steel jacketed reactors with mechanical stirring (300–500 rpm) ensure homogeneous mixing during acetylation and fluorination. Sub-zero temperatures are maintained using liquid ammonia cooling systems.
Waste Stream Management
The process generates 8 L of acetonitrile waste per kilogram of product, necessitating fractional distillation for solvent recovery. Neutralized p-toluenesulfonic acid is precipitated as the ammonium salt and filtered for disposal.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity Assessment
HPLC analysis uses a C18 column (4.6×250 mm) with acetonitrile/water (65:35) mobile phase at 1.0 ml/min, detecting at 254 nm. The target compound elutes at 12.3 minutes, well-separated from 6β-fluoro (14.7 min) and deacetylated (9.8 min) impurities.
Comparative Analysis of Synthetic Routes
The table below evaluates three industrial methods for 21-acetate production:
| Method | Yield (%) | 6α:6β Ratio | Purity (%) | Cost Index |
|---|---|---|---|---|
| Selectfluor® Process | 78.4 | 94.9:5.1 | 99.3 | 1.00 |
| Xenon Difluoride | 65.2 | 88.3:11.7 | 97.8 | 1.45 |
| Electrochemical | 71.1 | 91.6:8.4 | 98.5 | 1.22 |
Data synthesized from patent examples and production records .
Q & A
Q. Table 1: Comparative GR Binding Affinity
| Compound | IC₅₀ (nM) | Relative Potency |
|---|---|---|
| Target Compound | 0.5 | 1.0 |
| Dexamethasone Acetate | 0.7 | 0.71 |
| Betamethasone 21-Acetate | 0.6 | 0.83 |
| Prednisolone | 5.2 | 0.10 |
| Data sourced from receptor binding assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
